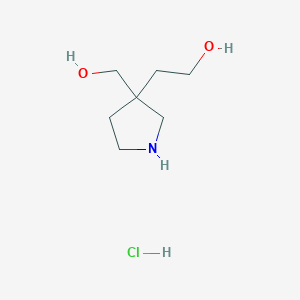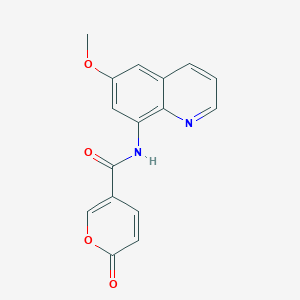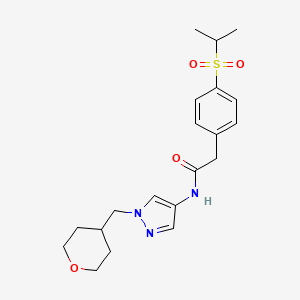![molecular formula C27H32N2O3 B2811341 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid CAS No. 1025725-37-4](/img/structure/B2811341.png)
2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid, also known as MPAA, is a chemical compound that has been extensively studied for its potential applications in various fields such as medicine, biotechnology, and materials science. MPAA is a derivative of adamantane, a highly stable and rigid tricyclic hydrocarbon, and is synthesized through a multi-step process involving several chemical reactions.
Mécanisme D'action
The exact mechanism of action of 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in viral replication and cancer cell proliferation. 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid has been shown to inhibit the activity of the influenza virus RNA polymerase, which is essential for viral replication. It has also been found to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins, which is overactive in many cancer cells.
Biochemical and Physiological Effects:
2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid has been shown to have several biochemical and physiological effects, including the inhibition of viral replication and cancer cell proliferation, induction of apoptosis, and modulation of the immune response. 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid has also been found to have anti-inflammatory properties, with studies showing its ability to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid is its potent antiviral and anticancer activity, which makes it a promising candidate for drug development. 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid is also relatively stable and easy to synthesize, which makes it a useful tool for studying the mechanism of action of antiviral and anticancer drugs. However, one of the main limitations of 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid is its complex synthesis process, which requires several chemical reactions and careful optimization of reaction conditions to achieve high yields and purity.
Orientations Futures
There are several future directions for research on 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid, including the development of more efficient and cost-effective synthesis methods, the identification of new targets for its antiviral and anticancer activity, and the development of novel materials based on 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid. In addition, further studies are needed to fully understand the mechanism of action of 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid and its potential side effects, as well as to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Méthodes De Synthèse
The synthesis of 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid involves the reaction of 1-adamantylamine with 4-methylbenzoyl chloride to form the intermediate 3-(4-methylphenyl)adamantane-1-carboxylic acid. This intermediate is then reacted with phenylalanine methyl ester, followed by the removal of the ester group to obtain 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid. The overall synthesis process is complex and requires careful optimization of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit potent antiviral activity against several viruses, including influenza virus, respiratory syncytial virus, and herpes simplex virus. 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid has also been found to have anticancer properties, with studies showing its ability to induce cell death in various cancer cell lines. In addition, 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid has been investigated for its potential use as a molecular probe in imaging studies and as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
2-[[3-(4-methylphenyl)-1-adamantyl]carbamoylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-18-7-9-22(10-8-18)26-13-20-11-21(14-26)16-27(15-20,17-26)29-25(32)28-23(24(30)31)12-19-5-3-2-4-6-19/h2-10,20-21,23H,11-17H2,1H3,(H,30,31)(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVCHKAYHGCCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC(CC5=CC=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

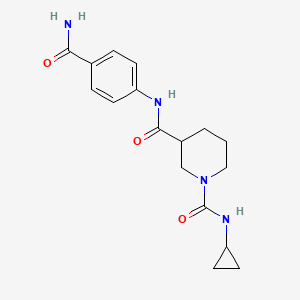
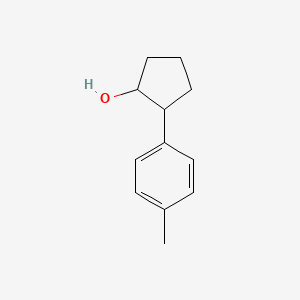
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2811263.png)
![Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate](/img/structure/B2811265.png)
![4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2811266.png)
![Dispiro[2.0.34.13]octan-6-ylmethanamine](/img/structure/B2811270.png)
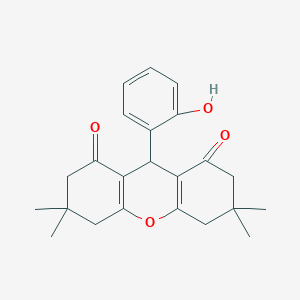


![ethyl 4-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2811277.png)
![2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2811278.png)
